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Compound of Interest

Compound Name: H-DL-Abu-OH

Cat. No.: B3430085 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
DL-2-aminobutanoic acid is a non-proteinogenic, racemic α-amino acid that serves as a

versatile and crucial chiral building block in modern organic synthesis.[1] Its value lies in its

simple, yet chiral structure, which, after resolution into its constituent D- and L-enantiomers,

provides access to a wide array of enantiomerically pure molecules. This is of paramount

importance in the pharmaceutical industry, where the stereochemistry of a drug molecule

dictates its pharmacological activity, efficacy, and safety profile. The individual enantiomers of

2-aminobutanoic acid are key intermediates in the synthesis of various active pharmaceutical

ingredients (APIs), most notably the anti-epileptic drug Levetiracetam.[2][3]

These application notes provide an overview of the properties of DL-2-aminobutanoic acid and

its enantiomers, detailed protocols for its resolution, and its application in the synthesis of

bioactive molecules.

Physicochemical Properties
The physical and chemical properties of DL-2-aminobutanoic acid and its enantiomers are

summarized in the table below. These properties are critical for designing resolution and

synthesis protocols, particularly concerning solubility and optical activity.
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Property
DL-2-
Aminobutanoic
Acid

D-2-Aminobutanoic
Acid

L-2-Aminobutanoic
Acid

Synonyms
(±)-α-Aminobutyric

acid, Butyrine

(R)-(-)-2-Aminobutyric

acid

(S)-(+)-2-Aminobutyric

acid

CAS Number 2835-81-6 2623-91-8 1492-24-6

Molecular Formula C₄H₉NO₂ C₄H₉NO₂ C₄H₉NO₂

Molecular Weight 103.12 g/mol [4][5] 103.12 g/mol 103.12 g/mol

Appearance

White crystalline

powder/monoclinic

crystals[1][4]

Solid White flakes[4]

Melting Point
291-307 °C (dec.)[1]

[4]
>300 °C (dec.) ~305 °C

Solubility in Water 210 g/L; Soluble[1] Soluble Very soluble[4]

Optical Rotation

[α]²⁰/D
Not applicable

-21° to -19° (c=4 in

H₂O)
Not specified

pKa (Strongest Acidic) Not specified 2.62 2.34

pKa (Strongest Basic) Not specified 9.53 Not specified

Chiral Resolution of DL-2-Aminobutanoic Acid
The separation of DL-2-aminobutanoic acid into its D- and L-enantiomers is a critical step in its

utilization as a chiral building block. Several methods have been developed, with

crystallization-based and enzymatic resolutions being the most common.

Resolution by Replacing Crystallization
This method leverages the formation of diastereomeric salts with a chiral resolving agent,

followed by fractional crystallization. A particularly effective method involves the use of L-

methionine as a chiral co-solute.
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Experimental Protocol: Resolution of (RS)-2-Aminobutanoic Acid p-Toluenesulfonate[2][3][6]

Preparation of (RS)-2-aminobutanoic acid p-toluenesulfonate ((RS)-2):

Dissolve (RS)-2-aminobutanoic acid (10.3 g, 0.100 mol) and p-toluenesulfonic acid

monohydrate (19.0 g, 0.100 mol) in 50 cm³ of water.[2]

Evaporate the solution to dryness in vacuo at 60 °C.[2]

Add 100 cm³ of acetone to the residue and allow the mixture to stand overnight at 5 °C.[2]

Collect the precipitated (RS)-2 by filtration and dry. Expected yield is approximately 24.8 g

(90.1%).[2]

Preparation of (S)-methionine p-toluenesulfonate ((S)-3):

Prepare (S)-3 from (S)-methionine (14.9 g, 0.100 mol) and p-toluenesulfonic acid

monohydrate (19.0 g, 0.100 mol) in a similar manner to the preparation of (RS)-2.[2]

Optical Resolution by Replacing Crystallization:

Dissolve (RS)-2 (2.753 g, 10.0 mmol) and (S)-3 (0.643 g, 2.00 mmol) in 20 cm³ of 1-

propanol at 60 °C.[2]

Cool the solution to 5 °C over a period of 60 minutes.[2]

Stir the resulting suspension with a magnetic stirrer for 50 minutes at 100 rpm and 5 °C.[2]

Collect the precipitated solid by filtration and dry. This solid is enriched in (R)-2.[2]

Isolation of (R)- and (S)-2-Aminobutanoic Acid:

Treat the recrystallized (R)-2 or (S)-2 with triethylamine in methanol to a pH of 6.[2]

Allow the mixture to stand overnight at 5 °C.[2]

Collect the precipitated (R)- or (S)-1 by filtration, wash with a small amount of chloroform,

and dry to obtain the optically pure enantiomer.[2]
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Quantitative Data for Replacing Crystallization

Starting
Material

Chiral Co-
solute

Product Yield (%)
Optical Purity
(% ee)

(RS)-2-

aminobutanoic

acid p-

toluenesulfonate

(S)-methionine p-

toluenesulfonate

(R)-2-

aminobutanoic

acid

High Optically pure

(RS)-2-

aminobutanoic

acid p-

toluenesulfonate

(R)-methionine

p-

toluenesulfonate

(S)-2-

aminobutanoic

acid

High Optically pure

Note: "High" and "Optically pure" are reported in the literature; specific numerical values may

vary based on experimental conditions.[2][3][6]

Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly alternative for

obtaining enantiomerically pure amino acids. Acylase-catalyzed hydrolysis of N-acetyl-DL-

amino acids is a well-established method.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-2-Aminobutanoic Acid

Preparation of N-Acetyl-DL-2-Aminobutanoic Acid:

React DL-2-aminobutanoic acid with acetic anhydride under appropriate conditions to yield

N-acetyl-DL-2-aminobutanoic acid.

Enzymatic Hydrolysis:

Prepare a solution of N-acetyl-DL-2-aminobutanoic acid in a suitable buffer (e.g.,

phosphate buffer, pH 7.0).

Add a commercially available L-aminoacylase (e.g., from Aspergillus oryzae). The

enzyme-to-substrate ratio should be optimized for the specific enzyme preparation.
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Incubate the mixture at an optimal temperature (typically 37-50 °C) with gentle stirring.

Monitor the reaction progress by measuring the release of the L-amino acid or the

consumption of the N-acetyl-L-amino acid using techniques like HPLC with a chiral

column.

Work-up and Separation:

Once the reaction has reached approximately 50% conversion (indicating complete

hydrolysis of the L-enantiomer), stop the reaction by heating or by adding a denaturing

agent.

Acidify the reaction mixture to precipitate the unreacted N-acetyl-D-2-aminobutanoic acid.

Separate the precipitated N-acetyl-D-2-aminobutanoic acid by filtration.

The filtrate contains L-2-aminobutanoic acid. Purify by ion-exchange chromatography or

crystallization.

Hydrolyze the collected N-acetyl-D-2-aminobutanoic acid under acidic conditions to obtain

D-2-aminobutanoic acid.

Workflow for Enzymatic Resolution
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Enzymatic Resolution Process

N-Acetyl-DL-2-aminobutanoic Acid

Enzymatic Hydrolysis
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(in filtrate)
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D-2-Aminobutanoic Acid
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Caption: Workflow for the enzymatic resolution of N-acetyl-DL-2-aminobutanoic acid.
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Application in the Synthesis of Levetiracetam
(S)-2-aminobutanoic acid is a key chiral precursor for the synthesis of Levetiracetam, an

antiepileptic drug. The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis of Levetiracetam[2][7]

Esterification of (S)-2-Aminobutanoic Acid:

React (S)-2-aminobutanoic acid with thionyl chloride in methanol to produce (S)-2-

aminobutyric acid methyl ester.[7]

Amidation:

Treat the methyl ester with ammonia in methanolic hydrochloric acid to yield (S)-2-

aminobutyramide hydrochloride.[7]

Condensation:

Condense (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride in the

presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to

form (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.[7]

Cyclization:

Induce intramolecular cyclization of the condensation product using a strong base like

potassium hydroxide in a solvent such as methylene chloride to yield crude Levetiracetam.

[7]

Purification:

Purify the crude Levetiracetam by recrystallization from a suitable solvent system (e.g.,

acetone and ethyl acetate) to obtain the final, high-purity product.[7]

Synthetic Pathway of Levetiracetam
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Synthesis of Levetiracetam

(S)-2-Aminobutanoic Acid

(S)-2-Aminobutyric Acid
Methyl Ester

SOCl₂, MeOH

(S)-2-Aminobutyramide
Hydrochloride

NH₃, MeOH/HCl

(S)-N-[1-(aminocarbonyl)propyl]
-4-chlorobutanamide

4-Chlorobutyryl chloride,
K₂CO₃, CH₃CN

Levetiracetam

KOH, CH₂Cl₂

Click to download full resolution via product page

Caption: Synthetic route to Levetiracetam from (S)-2-aminobutanoic acid.

Biological Significance and Signaling Pathways
Derivatives of 2-aminobutanoic acid often exhibit significant biological activity, particularly as

neuroprotective agents. Levetiracetam, for instance, exerts its antiepileptic effects through a

unique mechanism of action involving the synaptic vesicle glycoprotein 2A (SV2A).[8][9][10]

Mechanism of Action of Levetiracetam
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Levetiracetam binds to SV2A, a transmembrane protein found on synaptic vesicles.[8][9][10]

This interaction is thought to modulate the function of SV2A in the synaptic vesicle cycle,

leading to a decrease in the probability of neurotransmitter release, particularly during periods

of high neuronal activity characteristic of seizures.[9] This modulation of neurotransmitter

release is a key aspect of its anticonvulsant properties. The binding of Levetiracetam to SV2A

does not directly affect normal neurotransmission but rather acts to prevent the

hypersynchronization of neuronal firing that underlies seizure activity.[7]

Signaling Pathway of Levetiracetam's Action

Levetiracetam Mechanism of Action

Levetiracetam

Synaptic Vesicle
Glycoprotein 2A (SV2A)

Binds to

Synaptic Vesicle Cycle

Modulates

Reduced Neurotransmitter
Release (e.g., Glutamate)
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Results in
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Caption: Simplified signaling pathway of Levetiracetam's neuroprotective action.

Conclusion
DL-2-aminobutanoic acid is a valuable and versatile chiral building block with significant

applications in the pharmaceutical industry. The ability to efficiently resolve the racemic mixture

into its pure enantiomers provides access to a range of chiral synthons for the development of

novel therapeutics. The detailed protocols and data presented herein offer a comprehensive

resource for researchers and professionals working in the field of drug discovery and

development, highlighting the importance of this simple yet powerful molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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